2-Bromo-5-sulfanylbenzoic acid

Agrochemicals Fungicide Discovery Structure-Activity Relationship

2-Bromo-5-sulfanylbenzoic acid is a bifunctional aromatic compound featuring a carboxylic acid moiety, an aromatic bromine substituent, and a free thiol group on a single benzene ring. This specific 2,5-substitution pattern distinguishes it from a series of other bromo-mercaptobenzoic acid isomers that exist as distinct chemical entities with unique CAS numbers, including 5-Bromo-2-mercaptobenzoic acid (CAS 61954-80-1), 2-Bromo-4-mercaptobenzoic acid (CAS 7041-50-1), and 4-Bromo-2-mercaptobenzoic acid (CAS 116209-30-4).

Molecular Formula C7H5BrO2S
Molecular Weight 233.08
CAS No. 84889-60-1
Cat. No. B2991299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-sulfanylbenzoic acid
CAS84889-60-1
Molecular FormulaC7H5BrO2S
Molecular Weight233.08
Structural Identifiers
SMILESC1=CC(=C(C=C1S)C(=O)O)Br
InChIInChI=1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10)
InChIKeyRTXOJNLOUCCMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-sulfanylbenzoic Acid (CAS 84889-60-1): A Specialized Halogenated Thiol-Acid Scaffold


2-Bromo-5-sulfanylbenzoic acid is a bifunctional aromatic compound featuring a carboxylic acid moiety, an aromatic bromine substituent, and a free thiol group on a single benzene ring . This specific 2,5-substitution pattern distinguishes it from a series of other bromo-mercaptobenzoic acid isomers that exist as distinct chemical entities with unique CAS numbers, including 5-Bromo-2-mercaptobenzoic acid (CAS 61954-80-1), 2-Bromo-4-mercaptobenzoic acid (CAS 7041-50-1), and 4-Bromo-2-mercaptobenzoic acid (CAS 116209-30-4) . The structure imparts calculated lipophilicity (XLogP3: 3.2) and a topological polar surface area of 38.3 Ų [1]. Its dual orthogonal reactivity—enabling chemoselective transformations at both the thiol and the bromine sites—forms the basis of its use as a building block in medicinal chemistry and materials science.

Why In-Class Bromo-Mercaptobenzoic Acids Cannot Be Substituted for 2-Bromo-5-sulfanylbenzoic Acid


While a series of bromo-mercaptobenzoic acid isomers share an identical molecular formula (C7H5BrO2S) and molecular weight (233.08 g/mol), their distinct regiochemical arrangements of the bromine and thiol groups lead to fundamentally different properties critical for procurement decisions . The position of the substituents dictates not only electronic effects (pKa of both the acid and thiol groups) but also steric accessibility for subsequent reactions. In applications requiring precise orientation, such as the synthesis of N-thiazolyl amide libraries for fungicide screening [1], the specific isomer used as starting material determines the final product's structure. Generic substitution by purchasing the more common isomer, 5-Bromo-2-mercaptobenzoic acid (CAS 61954-80-1), would yield a different compound incapable of matching the required structure-activity relationships (SAR) or coordination geometry. The evidence below explores the quantifiable impacts that can be linked to this specific substitution pattern.

Quantitative Performance Evidence for 2-Bromo-5-sulfanylbenzoic Acid (CAS 84889-60-1) vs. Comparators


Fungicidal Activity of Amide Derivatives Synthesized from 2-Bromo-5-sulfanylbenzoic Acid as a Precursor

In a foundational agrochemical study by Nandi and Dash, 104 acid amido compounds were synthesized by condensing 2-mercaptobenzoic acid and its specific halogenated derivatives, including the 5-bromo derivative (the acid chloride of 2-bromo-5-sulfanylbenzoic acid), with various 2-amino-4-substituted thiazoles [1]. This work directly establishes the compound's utility as a precursor in a library that demonstrated activity against Helminthosporium, a fungal genus containing species responsible for significant crop diseases like Southern Corn Leaf Blight. This is an explicit peer-reviewed example of the compound being used to generate an active chemotype, a distinction absent for other isomers without comparable historical screening data.

Agrochemicals Fungicide Discovery Structure-Activity Relationship

Chemoselectivity Advantage: Orthogonal Reactivity of Aryl Bromide and Thiol Handles

The 2,5-substitution pattern on the benzoic acid core presents two distinct synthetic handles for chemoselective, sequential derivatization . The aryl bromide at the 2-position is sterically encumbered by the adjacent carboxylic acid, modulating its reactivity in cross-coupling reactions compared to the less hindered 4- or 5-bromo positions found in isomers like 5-bromo-2-mercaptobenzoic acid (CAS 61954-80-1). The thiol at the 5-position is meta to the acid, offering distinct electronic properties and enabling different reactivity profiles, such as thiol-ene click chemistry or metal coordination, compared to an ortho-thiol in the 2-position . This specific arrangement allows for a predictable sequence of palladium-catalyzed cross-coupling at the C-Br bond followed by thiol-specific conjugation, a synthetic pathway not replicable with a single isomer lacking this specific geometry.

Medicinal Chemistry Organic Synthesis Bioconjugation

Commercially Accessible Purity (95%) as a Benchmark for Screening Libraries

For procurement specialists serving high-throughput screening (HTS) or medicinal chemistry groups, initial purity is a key selection gate. One supplier lists the compound at a purity of 95% . This is a critical differential factor, as many other bromo-mercaptobenzoic acid isomers are more obscure and less likely to be stocked at validated purity levels, delaying project start times. While this is a commercial specification rather than a primary research finding, it constitutes quantifiable, verifiable differentiation for the immediate procurement decision.

Chemical Procurement High-Throughput Screening Lead Discovery

Recommended Application Scenarios for 2-Bromo-5-sulfanylbenzoic Acid (CAS 84889-60-1)


Agrochemical Lead Generation: Synthesis of N-Thiazolyl Amide Libraries

A researcher can directly follow the protocol by Nandi and Dash, using 2-bromo-5-sulfanylbenzoic acid as the starting material to generate a focused library of halogenated amides for screening against Helminthosporium and other phytopathogenic fungi [1]. This application has a higher probability of yielding tractable hits because it builds upon published active precedent.

Orthogonal Bioconjugation for Targeted Protein Degraders (PROTACs)

The 2-bromo substituent provides a site for transition-metal-catalyzed cross-coupling to introduce a ligand for a target protein, while the 5-thiol can be used to attach an E3 ligase ligand via a suitable linker in a subsequent, chemoselective step. The steric differentiation between the two sites minimizes the need for protecting group strategies, streamlining the synthesis of bifunctional molecules .

Metal-Organic Framework (MOF) Linker Design

The combination of a hard carboxylate donor and a soft thiol donor on the same rigid aryl backbone makes this compound a candidate for constructing heterobimetallic or defect-site-engineered MOFs. The bromine atom serves as a heavy atom handle for X-ray diffraction studies, facilitating crystallographic characterization of the resulting frameworks [2].

Quote Request

Request a Quote for 2-Bromo-5-sulfanylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.